

# what is 3,4,5-Tricaffeoylquinic acid

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## Compound Focus: 3,4,5-Tricaffeoylquinic acid

CAS No.: 86632-03-3

Cat. No.: S515999

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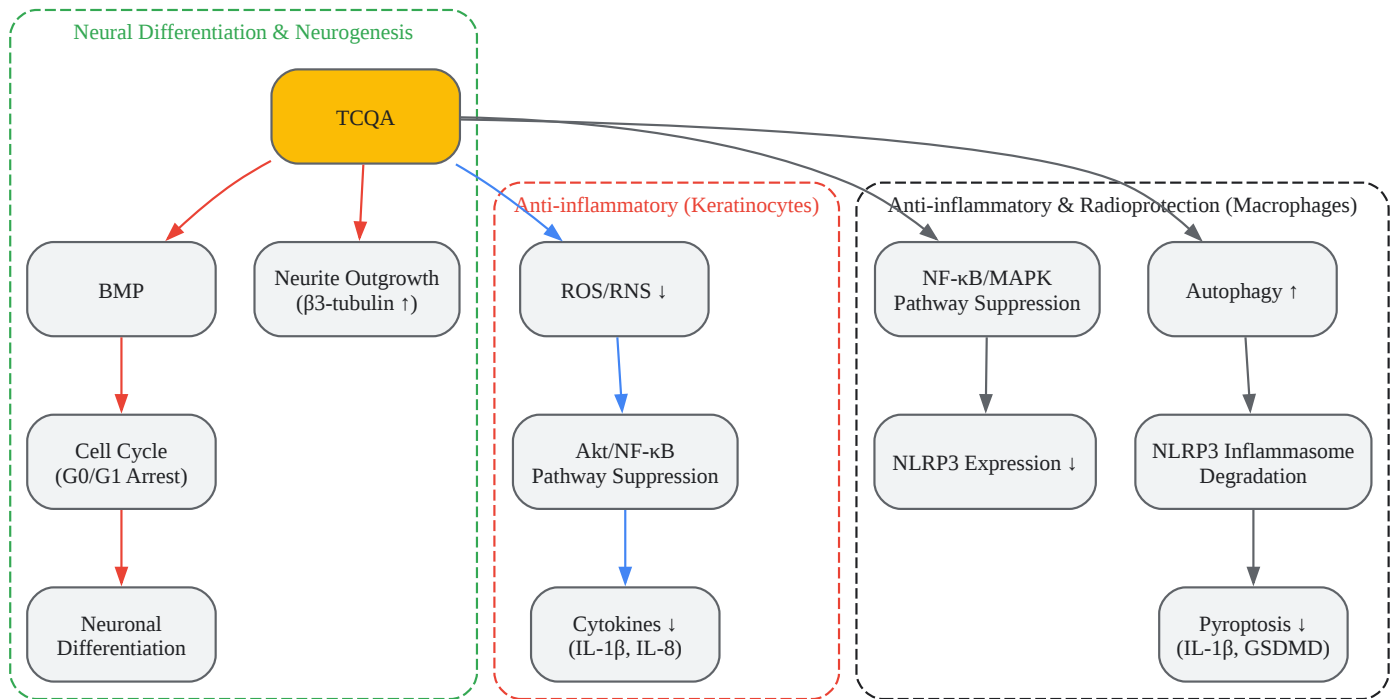
## Chemical Identity and Properties

Property	Description
IUPAC Name	(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid [1] [2] [3]
CAS Registry Number	86632-03-3 [1] [2] [3]
Molecular Formula	C <sub>34</sub> H <sub>30</sub> O <sub>15</sub> [1] [2] [3]
Average Molecular Weight	678.59 g/mol [1] [2] [3]
Appearance	Brown or yellow to brown solid powder [4] [3]
Natural Sources	Sweet potato leaves, Brazilian propolis, <i>Aconitum koreanum</i> , <i>Azolla imbricata</i> [5] [6] [7]

TCQA is a trimer of caffeoylquinic acid [6]. The number of caffeoyl groups contributes to its potent bioactivity, often exceeding that of mono- or di-caffeoylquinic acids [6].

## Molecular Mechanisms and Signaling Pathways

TCQA exerts multi-target effects through several key signaling pathways.



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*TCQA acts on BMP signaling for neurogenesis, suppresses Akt/NF-κB in skin, and induces autophagy to inhibit NLRP3 in immune cells.*

## Key Experimental Findings and Data

TCQA demonstrates significant effects in preclinical models across neurological, inflammatory, and radioprotective contexts.

## Cognitive Enhancement and Adult Neurogenesis

Aspect	Experimental Model	Dosage & Duration	Key Findings
<p>  <b>Spatial Learning &amp; Memory</b>   SAMP8 mice (aging/AD model) [8] [9]   5 mg/kg for 30 days [8] [9]   • Significantly ↓ escape latency in Morris Water Maze [8] [9] • ↑ Time spent in target quadrant &amp; platform crossings [8] [9]     <b>Stem Cell Activation &amp; Neurogenesis</b>   SAMP8 mice brain tissue [8] [9]   5 mg/kg for 30 days [8] [9]   • Significantly ↑ BrdU+/GFAP+ cells (stem cells) in anterior DG [8] [9] • Significantly ↑ BrdU+/NeuN+ cells (new neurons) in anterior/posterior DG [8] [9]     <b>Neuronal Differentiation</b>   Human Neural Stem Cells (hNSCs) [8]   1-20 μM [8]   • Induced cell cycle arrest at G0/G1 [8] • ↑ Expression of β3-tubulin (neurons), MBP (oligodendrocytes), GFAP (astrocytes) [8] • Promoted longer neurite outgrowth [8]  </p>			

## Anti-inflammatory and Radioprotective Effects

Aspect	Experimental Model	Dosage/Concentration	Key Findings
<p>  <b>Skin Inflammation</b>   Human keratinocytes (HEK001) [5] [4]   15-50 μM [5] [4]   • Inhibited TNF-α-induced cytokines (IL-1β, IL-8) and chemokines (CCL17, CCL27) [5] [4] • Suppressed TNF-α-induced Akt and NF-κB activation [5] [4]     <b>Radioprotection</b>   THP-1 macrophages &amp; BALB/c mice [7]   <i>In vitro</i> and <i>in vivo</i> [7]   • Suppressed LPS-induced NLRP3 inflammasome activation via autophagy [7] • Inhibited NF-κB/MAPK signaling [7] • Reduced γ-ray radiation-induced NLRP3 activation <i>in vivo</i> [7]  </p>			

## Detailed Experimental Protocols

### In Vivo Assessment of Cognitive Function (Morris Water Maze)

- **Animal Model:** Senescence-accelerated mouse prone 8 (SAMP8) mice, a model for aging and Alzheimer's disease, with senescence-accelerated mouse resistant 1 (SAMR1) as control [8] [9].
- **Treatment:** Administer TCQA orally at 5 mg/kg body weight for 30 consecutive days [8] [9].
- **BrdU Labeling:** Inject bromodeoxyuridine (BrdU) intraperitoneally to label proliferating cells [8] [9].
- **Behavioral Testing:**
  - Use a circular pool with a hidden platform.
  - Conduct multiple training trials over days.

- **Escape Latency:** Measure the time mice take to find the hidden platform [8] [9].
- **Probe Test:** Remove the platform and measure time spent in the target quadrant and number of platform crossings [8] [9].
- **Tissue Analysis:** After the test, perfuse and collect brains. Perform immunohistochemistry on brain sections (DG and SVZ) for BrdU, GFAP (stem/astrocyte marker), and NeuN (mature neuronal marker). Quantify co-labeled cells [8] [9].

## In Vitro Assessment of Neural Stem Cell Differentiation

- **Cell Culture:** Maintain human neural stem cells (hNSCs) in appropriate proliferation medium. To induce differentiation, switch to differentiation medium [8].
- **TCQA Treatment:** Treat cells with TCQA (e.g., 1-20  $\mu\text{M}$ ) in the differentiation medium. Refresh medium and compounds every 2-3 days [8].
- **Viability Assay:** Use the MTT assay to assess cell viability after 24, 48, 72, and 96 hours of treatment [8].
- **Immunocytochemistry/Western Blotting:**
  - At various time points, fix cells for immunostaining or lyse for protein extraction.
  - Use antibodies against differentiation markers:  **$\beta$ 3-tubulin** (neurons), **GFAP** (astrocytes), **MBP** (oligodendrocytes) [8].
  - Analyze changes in protein expression levels and neurite outgrowth [8].

## In Vitro Assessment of Anti-inflammatory Mechanisms

- **Cell Culture & Stimulation:** Use human keratinocyte cell lines (e.g., HEK001) or THP-1 macrophages. Pre-treat cells with TCQA (e.g., 15  $\mu\text{M}$ ) for a set time (e.g., 20-35 min), then stimulate with TNF- $\alpha$  (for keratinocytes) or LPS (for macrophages) [5] [7].
- **Measurement of Inflammatory Mediators:** Collect cell culture supernatants. Use ELISA to quantify the production of cytokines like IL-1 $\beta$  and IL-8 [5] [7].
- **Protein Analysis by Western Blotting:**
  - Analyze key signaling proteins in cell lysates: Phospho-I $\kappa$ B $\alpha$ , total I $\kappa$ B $\alpha$ , NF- $\kappa$ B p65 (for NF- $\kappa$ B pathway); Phospho-Akt, total Akt (for Akt pathway); NLRP3, Caspase-1, GSDMD (for inflammasome activation) [5] [7].
- **Investigation of Autophagy (for Macrophages):** Use autophagy inhibitors (e.g., Chloroquine) or siRNA knockdown of autophagy-related genes (e.g., ATG5, ATG7). Monitor autophagic flux and its effect on NLRP3 degradation [7].

## Multi-Target Therapeutic Potential

A transcriptomic meta-analysis confirmed TCQA's broad influence, identifying roles in **cell cycle regulation, chromatin remodeling, actin cytoskeleton organization**, and potential effects on **adipocyte, heart, vascular, and muscle tissues** [6]. This multi-target profile makes TCQA a promising candidate for treating complex diseases like aging-related disorders, inflammatory skin conditions, and for development as a radioprotectant [8] [5] [7].

The experimental data and mechanistic insights provide a strong foundation for further drug development. Future work should focus on **confirming these mechanisms in human trials, optimizing bioavailability, and conducting comprehensive toxicological studies**.

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